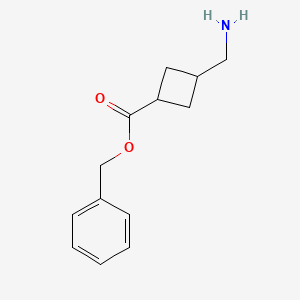
Benzyl3-(aminomethyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Benzyl3-(aminomethyl)cyclobutane-1-carboxylate involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Benzyl3-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl3-(aminomethyl)cyclobutane-1-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and protein binding. In medicine, although not used clinically, it can be utilized in drug discovery and development research to understand its potential therapeutic effects. In industry, it is employed in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of Benzyl3-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparación Con Compuestos Similares
Benzyl3-(aminomethyl)cyclobutane-1-carboxylate can be compared to other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane . These compounds share structural similarities, including the presence of a strained cyclobutane ring. this compound is unique due to the presence of the benzyl and aminomethyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
benzyl 3-(aminomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2 |
Clave InChI |
JBOLRGPQFZARHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1C(=O)OCC2=CC=CC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


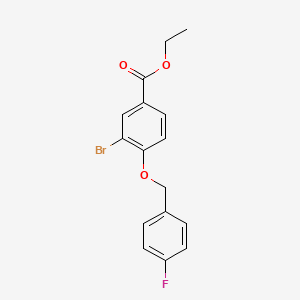
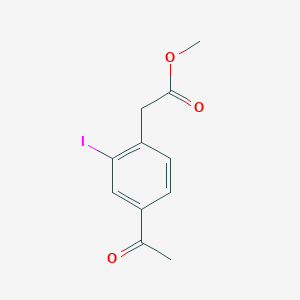
![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)
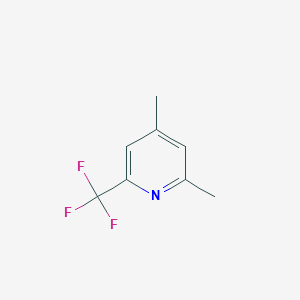
![6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine](/img/structure/B13010067.png)
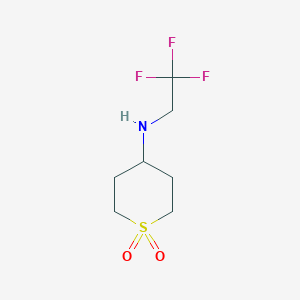
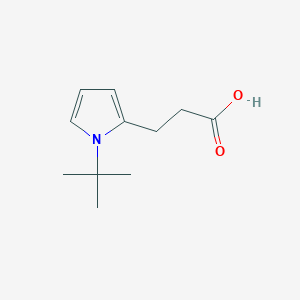
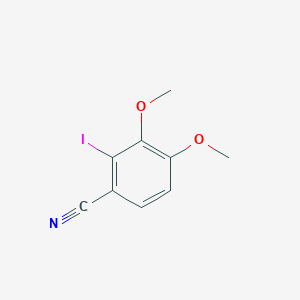
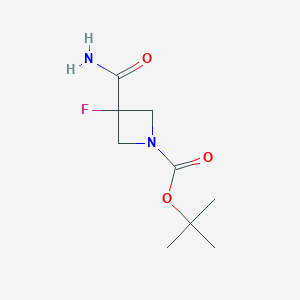

![Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13010120.png)
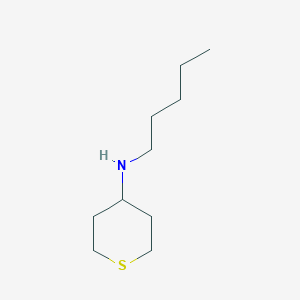
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)

